molecular formula C6H6FNO B1270792 2-Amino-4-fluorophenol CAS No. 399-97-3

2-Amino-4-fluorophenol

Cat. No.: B1270792
CAS No.: 399-97-3
M. Wt: 127.12 g/mol
InChI Key: ULDFRPKVIZMKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-fluorophenol (CAS: 399-97-3, molecular formula: C₆H₆FNO) is a fluorinated aromatic compound featuring an amino (-NH₂) and hydroxyl (-OH) group at the 2- and 4-positions, respectively, with a fluorine atom at the 4-position. It is synthesized via the reduction of 2-nitro-4-fluorophenol using hydrogen gas in the presence of palladium (H₂/Pd) . This compound is widely used in pharmaceutical and chemical research due to fluorine’s ability to enhance metabolic stability and bioavailability in drug candidates . Commercial suppliers such as BLD Pharm Ltd. and CymitQuimica offer it in purities up to 98% .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-fluorophenol can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with ammonia, followed by reduction of the nitro group to an amino group. The reaction conditions typically include the use of a reducing agent such as iron powder or catalytic hydrogenation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration of fluorobenzene, followed by catalytic reduction. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Reduction of 2,4-Dinitrophenol

A widely reported method involves reducing 2,4-dinitrophenol with hydrosulfide (H₂S) in alkaline conditions, followed by acid workup . The reaction proceeds via partial reduction to 2-amino-4-nitrophenolate, which is then isolated and further processed. Key steps include:

  • Conditions : Aqueous NaOH, H₂S gas, 20–100°C.

  • Yield : 88–94% relative to starting material .

  • Purification : Filtration and pH adjustment (4.5–5.5) to precipitate the final product .

Hofmann Degradation of Pyridine Derivatives

A three-step method starting from 2-pyridine carboxylic acid involves:

  • Fluorination to form 4-fluoropyridine-2-carboxylic acid.

  • Conversion to 4-fluoropyridine-2-formamide using chloroformate.

  • Hofmann degradation to yield 2-amino-4-fluoropyridine .

  • Reagents : Sodium hypochlorite, DMF, ammonium chloride.

  • Yield : 91% in the fluorination step .

Electrophilic Amination

4-Fluorophenol undergoes electrophilic amination with diazenes (N₂H₂X) in the presence of ZrCl₄, leading to substitution at the fluorine position . This reaction uniquely removes the fluorine atom and introduces an amino group.

Coordination Chemistry

The amino and hydroxyl groups form stable 5-membered chelate rings with metals like tin(IV), enhancing biological activity . For example:

  • Tin(IV) Complex : Reacts with tin chloride to form a heteroleptic complex with potential anticancer properties.

Substitution Reactions

  • Fluorine Replacement : Electrophilic amination replaces the fluorine atom with an amino group, yielding 2-amino-4-chlorophenol derivatives .

  • Benzoxazine Synthesis : Reacts with 1,2-diketones to form fluorescent benzoxazine derivatives via cyclization .

Oxidative Coupling

The compound undergoes oxidative coupling with aromatic amines to form azo dyes, used in textiles and pharmaceuticals.

Pharmaceutical Intermediates

Serves as a precursor for APIs, particularly in the synthesis of:

  • Anticancer Agents : Metal complexes with tin(IV) exhibit cytotoxic effects against human cancer cells.

  • Fluorinated Analogs : Used in drug discovery due to its high reactivity and ability to form fluorinated derivatives .

Fluorescent Dyes

Benzoxazine derivatives synthesized from this compound show strong fluorescence, applicable in:

  • Biological Imaging : Fluorescent probes for cellular tracking .

  • Material Science : Optoelectronic materials with tunable emission wavelengths .

Scientific Research Applications

Pharmaceutical Applications

Drug Development:
2-Amino-4-fluorophenol is utilized as a precursor in the synthesis of various pharmaceutical compounds. Its ability to form benzoxazole and benzoxazine derivatives is particularly valuable. These derivatives have shown promise in drug discovery due to their biological activities. For instance, benzoxazine derivatives synthesized from this compound have demonstrated potential as anticancer agents .

Case Study:
A study highlighted the synthesis of a fluorescent benzoxazine derivative from this compound and 1,2-diketones, showcasing its application in developing novel fluorescent probes for biological imaging .

Material Science Applications

Fluorescent Dyes:
The compound is also employed in creating fluorescent dyes used in various applications, including biological assays and materials characterization. The unique properties of fluorinated compounds enhance the stability and brightness of the dyes produced .

Case Study:
Research has demonstrated that functionalized benzoxazoles derived from this compound can be used in organic light-emitting diodes (OLEDs), indicating its potential in electronic applications .

Analytical Chemistry

Reagent for Spectroscopic Analysis:
this compound serves as a reagent in analytical chemistry, particularly in spectroscopic techniques. Its ability to form chelates with metal ions allows for the detection and quantification of various analytes in complex mixtures.

Case Study:
In one study, the compound was used to develop a method for determining trace amounts of heavy metals in environmental samples through fluorescence spectroscopy, demonstrating its utility in environmental monitoring .

Biological Research

Cytotoxicity Studies:
The compound has been investigated for its cytotoxic effects on various cancer cell lines. Its coordination with metal ions has been linked to enhanced cytotoxicity, making it a candidate for further research in cancer therapeutics.

Case Study:
In vitro studies indicated that complexes formed between this compound and tin(IV) exhibited significant cytotoxicity against human cancer cells, suggesting potential therapeutic applications .

Environmental Applications

Biodegradation Studies:
Research into the environmental impact of this compound has shown its potential degradation pathways under microbial action, which is crucial for assessing its environmental safety.

Case Study:
A study evaluated the biodegradation of this compound by specific microbial strains, highlighting its breakdown products and their ecological implications .

Mechanism of Action

The mechanism of action of 2-Amino-4-fluorophenol involves its ability to coordinate with metal centers, forming stable complexes. These complexes can interact with biological targets, such as enzymes, altering their activity. The compound’s cytotoxic effects are attributed to its ability to disrupt cellular processes by binding to critical proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-amino-4-fluorophenol with its chloro, nitro, and trifluoromethyl derivatives, highlighting key structural and physicochemical differences:

Compound Name CAS Number Molecular Formula Substituents (Position) Melting Point (°C) Key Properties/Applications
This compound 399-97-3 C₆H₆FNO -NH₂ (2), -OH (4), -F (4) Not reported Pharmaceutical intermediates
4-Amino-2-chlorophenol 95-85-2 C₆H₆ClNO -NH₂ (2), -OH (4), -Cl (4) Not reported Suspected carcinogen (IARC listed)
2-Amino-4-nitrophenol 99-57-0 C₆H₆N₂O₃ -NH₂ (2), -OH (4), -NO₂ (4) 143 Dye synthesis, explosive precursors
2-Amino-4-(trifluoromethyl)phenol 5676-56-2 C₇H₆F₃NO -NH₂ (2), -OH (4), -CF₃ (4) Not reported High electronegativity for agrochemicals
2-Amino-4-fluorobenzoic acid 446-32-2 C₇H₆FNO₂ -NH₂ (2), -COOH (4), -F (4) 188–196 Chelating agents, polymer synthesis

Key Observations :

  • Electron-Withdrawing Effects: Fluorine’s electronegativity enhances the acidity of the phenolic -OH group compared to chloro analogues but less than nitro groups. This property influences solubility and reactivity in cross-coupling reactions .
  • Synthetic Routes: Chloro and bromo analogues (e.g., 2-amino-4-chlorophenol) are synthesized via SnCl₂-mediated reductions, while the fluorinated derivative requires H₂/Pd catalysis .

Physicochemical Properties

  • Melting Points: Fluorine’s small atomic size and strong C-F bond result in higher melting points compared to chloro derivatives (e.g., 2-amino-4-fluorobenzoic acid: 188–196°C vs. Nitro groups further elevate melting points due to increased polarity (e.g., 2-amino-4-nitrophenol: 143°C) .
  • Solubility : Fluorinated compounds generally exhibit lower aqueous solubility than hydroxylated analogues but better lipid solubility, making them favorable in drug design .

Recommendations for Future Research :

  • Comprehensive toxicological studies on this compound.
  • Exploration of its electrochemical properties for battery or catalyst design.
  • Comparative analysis of bioactivity against pathogens versus chloro analogues.

Biological Activity

2-Amino-4-fluorophenol (CAS number 399-97-3), also known as 5-fluoro-2-hydroxyaniline, is a fluorinated aminophenol compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a primary amine and a hydroxyl group at the ortho and para positions of the phenolic ring, respectively. The presence of the fluorine atom enhances its chemical reactivity and biological activity, making it a valuable building block for synthesizing various pharmaceutical compounds, including benzoxazoles and benzoxazines .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various human cancer cell lines. For instance, it has been shown to possess cytotoxic effects against A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) cells.

Case Studies

  • Cytotoxicity Assays :
    • In vitro studies indicated that derivatives of this compound demonstrated potent antiproliferative effects. For example, one study reported an IC50 value of 2.01 µM for a derivative against HT29 cells .
    • Another investigation revealed that a heteroleptic tin(IV) complex formed with this compound exhibited notable cytotoxicity towards human cancer cells, suggesting potential for further development as an anticancer agent .
  • Mechanisms of Action :
    • The mechanisms underlying the anticancer effects of this compound may involve the induction of apoptosis and cell cycle arrest. Research indicates that it can activate apoptotic pathways, leading to increased caspase activity in treated cancer cells .
    • Additionally, its ability to form complexes with metal ions may enhance its biological activity through metal-mediated pathways.

Antioxidant Properties

In addition to its anticancer effects, this compound has been investigated for its antioxidant properties . Compounds with similar structures have shown potential in scavenging free radicals and protecting cells from oxidative stress. This dual activity could be beneficial in developing therapeutic agents that target both cancer and oxidative stress-related diseases .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical pathways, often involving the reaction of fluorinated aniline derivatives with hydroxylating agents. This compound serves as a precursor for synthesizing more complex structures with enhanced biological activities.

Compound Biological Activity IC50 (µM)
This compoundAnticancer (HT29)2.01
Tin(IV) complexCytotoxicity against human cancer cellsNot specified
Derivative AApoptosis inductionNot specified
Derivative BAntioxidant activityNot specified

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-amino-4-fluorophenol, and how are reaction conditions optimized?

  • Methodological Answer : this compound is typically synthesized via fluorination of 2-aminophenol derivatives or reduction of nitro precursors. Key optimization parameters include temperature control (e.g., 80–100°C for fluorination), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., KF or CsF for halogen exchange). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures >97% purity. Characterization by NMR (<sup>1</sup>H/<sup>19</sup>F) and IR spectroscopy confirms functional groups .

Q. How does this compound act as a ligand in metal coordination chemistry?

  • Methodological Answer : The compound’s amino (-NH2) and hydroxyl (-OH) groups enable chelation with transition metals (e.g., Mo, Sn) to form five-membered ring complexes. For example, Schiff base ligands derived from this compound and pyridinecarboxaldehyde coordinate with molybdenum(VI) to form complexes characterized by X-ray crystallography and IR spectroscopy. These complexes exhibit distinct geometries (octahedral or square pyramidal) depending on the metal center .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Structural Analysis : NMR spectroscopy (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) identifies substituent positions and purity.
  • Thermal Stability : Differential scanning calorimetry (DSC) confirms the melting point (130–135°C).
  • Metal Complex Characterization : Elemental analysis (C, H, N), FT-IR (for M–O/N bonds), and single-crystal X-ray diffraction determine coordination modes .

Advanced Research Questions

Q. How can researchers resolve contradictory cytotoxicity data for metal complexes of this compound?

  • Methodological Answer : Discrepancies in cytotoxicity (e.g., IC50 values) may arise from variations in metal-ligand stoichiometry, assay conditions (cell line specificity, incubation time), or impurities. To address this:

  • Standardize synthesis protocols (e.g., strict anhydrous conditions for Sn complexes).
  • Validate biological assays using multiple cell lines (e.g., HeLa, MCF-7) and controls.
  • Employ HPLC-MS to verify complex purity and stability in solution .

Q. What strategies improve the yield of benzimidazole derivatives synthesized from this compound?

  • Methodological Answer : Benzimidazole formation via cyclocondensation with aldehydes or ketones can be enhanced by:

  • Microwave-assisted synthesis (reduces reaction time from hours to minutes).
  • Acid catalysis (e.g., HCl or p-TsOH) at 60–80°C.
  • Solvent optimization (e.g., ethanol for solubility vs. toluene for azeotropic water removal).
  • Monitor reaction progress by TLC and isolate products via flash chromatography .

Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound?

  • Methodological Answer : The electron-withdrawing fluorine atom at the 4-position deactivates the aromatic ring, directing electrophilic substitution to the 5-position. This can be studied via:

  • Density functional theory (DFT) calculations to map electron density.
  • Competitive reaction experiments with non-fluorinated analogs (e.g., 2-aminophenol).
  • Kinetic studies using UV-Vis spectroscopy to track reaction rates .

Properties

IUPAC Name

2-amino-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDFRPKVIZMKJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192952
Record name Phenol, 2-amino-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-97-3
Record name 2-Amino-4-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=399-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-amino-4-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-amino-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-fluoro-2-nitrophenol (4.05 g, 25.8 mmol) in MeOH (200 mL) was added tin(II) chloride dihydrate (17.47 g, 77.4 mmol). The reaction mixture was heated at reflux and monitored by LC/MS. When significant reduction was complete, the reaction mixture was cooled to rt, poured over ice, and made basic (pH 9) with 50% saturated NaHCO3. The aqueous layer was extracted with EtOAc (2×200 mL) and the combined extracts washed with brine, dried over MgSO4, filtered, and concentrated in vacuo to give 2-amino-4-fluorophenol as a grayish green solid. 1H NMR (CDCl3, 300 MHz) δ 6.64 (dd, 1H), 6.47 (dd, 1H), 6.33 (dt, 1H), 4.48 (br s, 1H), 3.78 (br s, 2H).
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
17.47 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-fluoro-2-nitrophenol(1 g, 4.64 mmol) and tin (II) chloride (5.4 g, 24.2 mmol) in ethanol(50 mL) was heated at 80° C. under argon. After 2 hours, the starting material had disappeared and the solution was allowed to cool down and then poured into ice. The pH is made slightly basic (pH7-8), by addition of solid NaOH, before being extracted with ethyl acetate. The organic phase was washed with brine, dried over MgSO4 and filtered. The solvent was evaporated and chromatography of the resulting solid on silica gel (4% MeOH/CH2Cl2) gave the desired product(622 mg, 85%). 1H NMR (CD3OD): d 6.51 (dd, 1H), 6.32 (dd, 1H), 6.17 (ddd, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods III

Procedure details

300 mg of 4-fluoro-2-nitrophenol was dissolved in 3 ml of ethanol, and 120 mg of 10% palladium/carbon was added and stirred under hydrogen atmosphere at room temperature for 1 hour. After the insoluble matter was filtered off, the filtrate was distilled off under reduced pressure to yield 211 mg of the title compound.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Tin(II) chloride (12.1 g, 63.6 mmol) was added to a solution of 4-fluoro-2-nitrophenol (2.00 g, 12.7 mmol) in EtOH (45 mL), and the reaction mixture was heated to 70° C. After 2 h, the reaction mixture was allowed to cool to rt and was poured onto ice (˜200 mL). After warming to rt, the pH was adjusted to ˜9 with 2 N aqueous NaOH, and the mixture was filtered. The filtrate was extracted with EtOAc (3×), and the combined EtOAc extracts were dried over Na2SO4, filtered, and concentrated under reduced pressure. This gave 1.21 g (75%) of the title compound. LC-MS: RT=4.48 min., [M+H]+=128.0.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

In a 500-ml flask, place 39.3 g (0.25 m) of 4-fluoro-2-nitrophenol (2a) and 120 ml of isopropyl alcohol and warm to 40° C. Add 1.5 g of 5% Pd/C wet with 1.5 ml of water and stir the mixture vigorously. Add a solution of 84.1 g (1.0 m) of potassium formate in 85 ml of water in drop wise over an hour keeping the temperature at 45°-53° C. Stir the mixture at 50° C. for 2.5 hrs. Add 150 ml of propyl acetate and 100 ml of water and stir for a few min. Filter off catalyst and wash with 100 ml of propyl acetate and 100 ml of water. Separate propyl acetate solution, and wash with 150 ml water and 150 ml of brine containing 1-2 g sodium hydrosulfite. Dry propyl acetate solution over magnesium sulfate and concentrate to approximately 75 ml. Add 300 ml of heptane slowly with gentle stirring. Concentrate under a reduced pressure till most of propyl acetate evaporated. Add 150 ml of heptane to resulting mush and cool in an ice bath for about an hour. Collect solid, wash with heptane, and dry in a vacuum oven to give 29.0 g (91%) of 2-amino-4-fluorophenol (3a; X=F) as gray solids.
Quantity
39.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
potassium formate
Quantity
84.1 g
Type
reactant
Reaction Step Two
Name
Quantity
85 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Four
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-4-fluorophenol
2-Amino-4-fluorophenol
2-Amino-4-fluorophenol
2-Amino-4-fluorophenol
2-Amino-4-fluorophenol
2-Amino-4-fluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.